molecular formula C9H8Cl2FN B1477929 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride CAS No. 1803611-88-2

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride

Cat. No. B1477929
CAS RN: 1803611-88-2
M. Wt: 220.07 g/mol
InChI Key: OJRXQGDKDHOUKC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H8Cl2FN . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h1,3-5,9H,12H2;1H . This code provides a specific textual representation of the molecule’s structure. The molecular weight of the compound is 220.07 .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 220.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Organic Chemistry

This compound is a significant intermediate in organic synthesis, offering pathways to a wide range of chemical structures. For instance, it's utilized in the electrophilic amination of fluorophenols, highlighting a unique ability to facilitate the complete removal of the fluorine atom and introduction of the chlorine atom in specific synthetic routes (Bombek et al., 2004). Similarly, its role in the efficient [5+1] synthesis of 4-quinolones through domino amination and conjugate addition reactions demonstrates its utility in constructing complex heterocyclic frameworks, essential in drug discovery and development (Iaroshenko et al., 2012).

Material Science

In the realm of material science, derivatives of this compound have been investigated for their potential in creating new materials with unique properties. For example, soluble fluoro-polyimides derived from related fluorine-containing aromatic diamines show excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating its potential for high-performance polymeric materials (Xie et al., 2001).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives exhibit a range of biological activities, including antibacterial and antioxidant properties. Research demonstrates the synthesis and biological evaluation of amine oxalates derived from this compound, showing high antibacterial activity, underscoring its potential as a scaffold in developing new antimicrobial agents (Arutyunyan et al., 2012). Furthermore, its incorporation into tricyclic compounds has led to the discovery of novel anti-influenza virus agents, demonstrating the significant impact of such chemical entities in addressing global health challenges (Oka et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The specific hazard statements and precautionary statements associated with this compound are not provided in the search results . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions for this compound are not specified in the search results. The potential uses and research directions would depend on the compound’s properties and the specific field of study .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h1,3-5,9H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRXQGDKDHOUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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